Ethyl 1-(2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl)piperidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 1-(2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl)piperidine-4-carboxylate hydrochloride is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains an ester group (carboxylate), a hydroxyl group, and a phenoxy group .
Molecular Structure Analysis
The molecular formula of this compound is C20H32ClNO4, and its molecular weight is 385.93 . The structure includes a piperidine ring, an ester group, a hydroxyl group, and a phenoxy group attached to a trimethylated benzene ring .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction. The hydroxyl group could potentially be involved in condensation reactions or could be etherified .Scientific Research Applications
Synthesis and Chemical Characterization
- Ethyl imidate hydrochlorides, including similar compounds, have been synthesized for further reactions to form a variety of novel compounds, such as substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These synthesized compounds have potential applications in various chemical reactions and analyses (Bekircan & Bektaş, 2008).
Medicinal Chemistry and Drug Development
- In the field of medicinal chemistry, analogous compounds to Ethyl 1-(2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl)piperidine-4-carboxylate hydrochloride have been explored. For example, ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate was treated with primary amines under microwave-assisted conditions, producing carboxamides with potential pharmacological applications (Milosevic et al., 2015).
Organic Chemistry and Reaction Mechanisms
- Research in organic chemistry has led to the development of new reaction mechanisms involving similar compounds. For instance, ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed [4 + 2] annulation, producing highly functionalized tetrahydropyridines, showcasing the versatility of such compounds in synthetic organic chemistry (Zhu et al., 2003).
Antimicrobial and Anticancer Activities
- Some derivatives of similar compounds have been shown to exhibit antimicrobial activities. For example, compounds synthesized from 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate demonstrated antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Faty et al., 2010).
Pharmacological Activation and Inhibition
- In pharmacology, related compounds have been used to study the activation and inhibition of drugs. For instance, the characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms using similar compounds has contributed to a better understanding of drug metabolism and efficacy (Humerickhouse et al., 2000).
Future Directions
properties
IUPAC Name |
ethyl 1-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-5-24-20(23)17-6-8-21(9-7-17)12-18(22)13-25-19-11-14(2)10-15(3)16(19)4;/h10-11,17-18,22H,5-9,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJLBMYCNMSHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC(=CC(=C2C)C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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